molecular formula C9H20NO2PS B12695706 1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide CAS No. 14202-66-5

1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide

Cat. No.: B12695706
CAS No.: 14202-66-5
M. Wt: 237.30 g/mol
InChI Key: GWGIZIIPNYLLDO-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide is a chemical compound with the molecular formula C8H18N2O2PS It is a member of the dioxaphosphorinan family, which are cyclic phosphorus compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dry toluene to prevent moisture interference .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different phosphorinan derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine or sulfide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphorinan oxides, while substitution reactions produce various substituted derivatives .

Scientific Research Applications

1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Another member of the dioxaphosphorinan family with similar structural features.

    2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A related compound with a chlorine substituent.

Uniqueness

Its ability to form stable complexes with metal ions sets it apart from other similar compounds .

Properties

CAS No.

14202-66-5

Molecular Formula

C9H20NO2PS

Molecular Weight

237.30 g/mol

IUPAC Name

N,N-diethyl-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine

InChI

InChI=1S/C9H20NO2PS/c1-5-10(6-2)13(14)11-7-9(3,4)8-12-13/h5-8H2,1-4H3

InChI Key

GWGIZIIPNYLLDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=S)OCC(CO1)(C)C

Origin of Product

United States

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